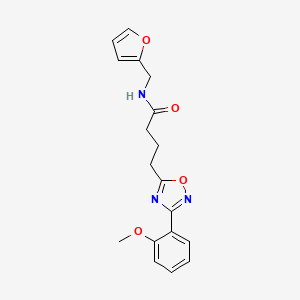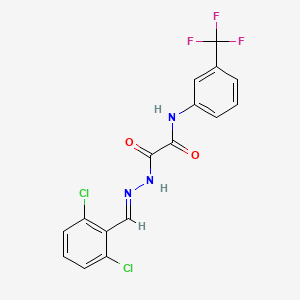
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound prevents cancer cells from dividing and growing. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. It has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is its solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One area of interest is its potential in combination therapy with other cancer drugs. Another area of research is the development of more soluble forms of this compound for improved administration. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use in cancer therapy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for cancer cells and ability to inhibit tubulin polymerization make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential for clinical use.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves a series of chemical reactions. The starting material is 2-hydroxy-6-methylquinoline, which is reacted with formaldehyde and para-anisidine to form 2-(para-methoxyphenyl)-6-methyl-3-formylquinoline. This intermediate is then reacted with nitrobenzene and ammonium acetate to form this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively researched for its potential in the treatment of cancer. Studies have shown that it has anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-6-11-23-18(12-16)13-19(24(29)26-23)15-27(20-7-9-22(33-2)10-8-20)25(30)17-4-3-5-21(14-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZAXSKNFQMUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
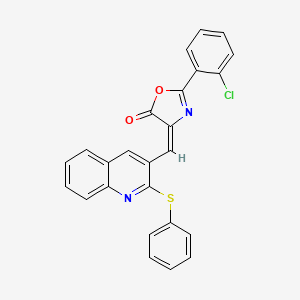




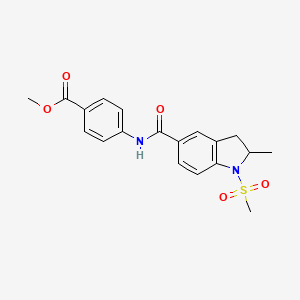
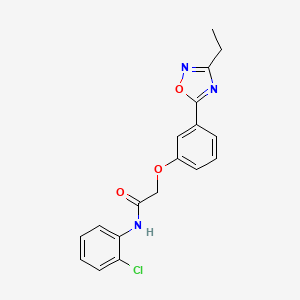

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


